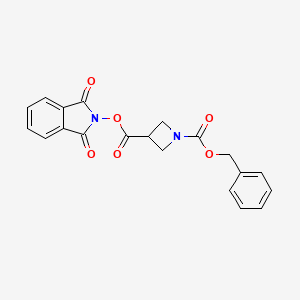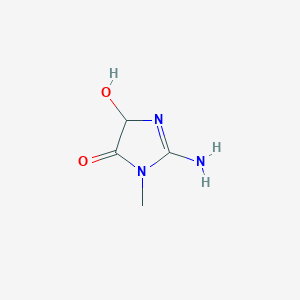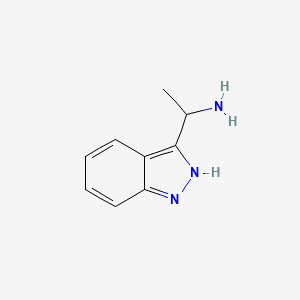![molecular formula C15H16O B13573583 2-[3-(2-Methylphenyl)phenyl]ethan-1-ol](/img/structure/B13573583.png)
2-[3-(2-Methylphenyl)phenyl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-Methylphenyl)phenyl]ethan-1-ol is an organic compound with a complex structure that includes a phenyl group substituted with a 2-methylphenyl group and an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methylphenyl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent such as phenylmagnesium bromide reacts with a suitable carbonyl compound to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This method is efficient and scalable, making it suitable for large-scale production. The reaction conditions often include the use of a metal catalyst such as palladium or platinum under hydrogen gas at elevated pressures and temperatures.
化学反応の分析
Types of Reactions
2-[3-(2-Methylphenyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of nitro or halogenated derivatives of the phenyl groups.
科学的研究の応用
2-[3-(2-Methylphenyl)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[3-(2-Methylphenyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with enzymes involved in oxidative stress pathways, leading to potential antioxidant effects .
類似化合物との比較
Similar Compounds
2-Methylphenethylamine: An organic compound with a similar phenyl structure but different functional groups.
1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one: A related compound with a methoxy group instead of a hydroxyl group.
Uniqueness
2-[3-(2-Methylphenyl)phenyl]ethan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of phenyl and ethan-1-ol groups makes it versatile for various chemical reactions and applications.
特性
分子式 |
C15H16O |
|---|---|
分子量 |
212.29 g/mol |
IUPAC名 |
2-[3-(2-methylphenyl)phenyl]ethanol |
InChI |
InChI=1S/C15H16O/c1-12-5-2-3-8-15(12)14-7-4-6-13(11-14)9-10-16/h2-8,11,16H,9-10H2,1H3 |
InChIキー |
WPKZKRAWHVTKRL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC=CC(=C2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


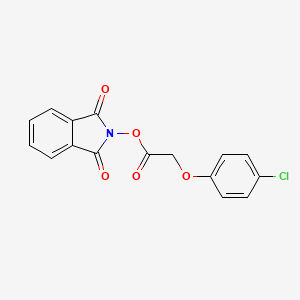
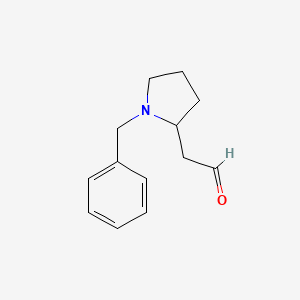
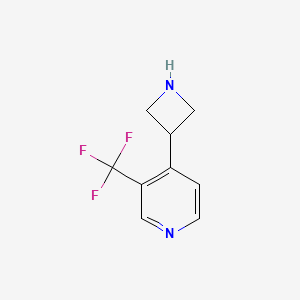
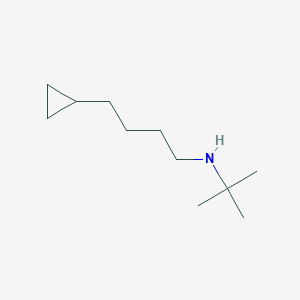
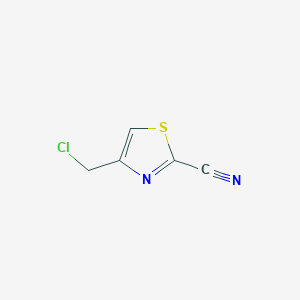
![1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]piperidin-4-amine trihydrochloride](/img/structure/B13573539.png)
![2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13573540.png)
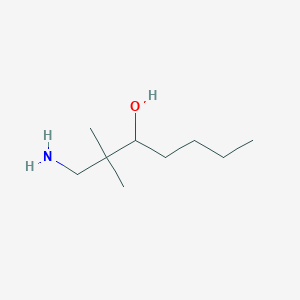
![7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B13573559.png)

